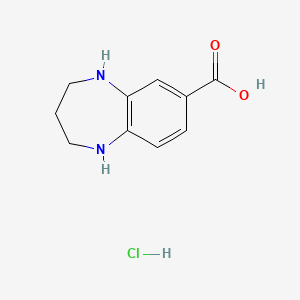

2,3,4,5-Tetrahydro-1H-1,5-benzodiazepine-7-carboxylic acid;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,3,4,5-Tetrahydro-1H-1,5-benzodiazepine-7-carboxylic acid; hydrochloride, also known as THIP or gaboxadol, is a synthetic compound that belongs to the benzodiazepine class of drugs. It has been extensively studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders.

Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

The synthesis of tetrasubstituted 4,5-dihydro-3H-1,4-benzodiazepines, closely related to 2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-carboxylic acid; hydrochloride, has been efficiently achieved through a one-pot sequential Ugi 4CC/Staudinger/aza-Wittig reaction. This method offers a convenient approach for constructing the benzodiazepine scaffold starting from readily available materials (Wang, Chen, & Ding, 2013).

Research into the structural and conformational properties of related benzodiazepine compounds has provided insights into their molecular packing arrangements and intermolecular interactions, which are crucial for understanding their pharmacological activities. For example, studies on cis-3-carboxylic acid-1,2,3,4-tetrahydroharmane dihydrate have elucidated its zwitterionic nature and hydrogen bonding patterns (Codding, 1983).

Chemical and Biological Evaluation

The creation of a library of 1,4-benzodiazepine derivatives, featuring various chemical functionalities, has been instrumental in evaluating their binding to the cholecystokinin A receptor. This extensive structure-activity relationship study has facilitated the identification of compounds with potential therapeutic applications (Bunin, Plunkett, & Ellman, 1994).

Another noteworthy advancement is the development of a novel method for synthesizing tetrahydro-2,4-dioxo-1H-benzo[b][1,5]diazepine-3-yl-2-methylpropanamide derivatives. This approach leverages multicomponent reactions (MCRs) to efficiently generate benzodiazepine derivatives with a broad spectrum of biological activities, highlighting the versatility and potential of such compounds in drug discovery (Shaabani et al., 2009).

Pharmaceutical Applications

- The exploration of 1,5-benzodiazepine derivatives for their pharmacological properties, such as their potential in treating anxiety and panic disorders, underscores the importance of this class of compounds in medicinal chemistry. The synthesis and evaluation of these derivatives provide a foundation for the development of new therapeutic agents (Andronati et al., 2002).

Propiedades

IUPAC Name |

2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2.ClH/c13-10(14)7-2-3-8-9(6-7)12-5-1-4-11-8;/h2-3,6,11-12H,1,4-5H2,(H,13,14);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZRXYJBLDAPZRS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C(C=C(C=C2)C(=O)O)NC1.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3,4,5-Tetrahydro-1H-1,5-benzodiazepine-7-carboxylic acid;hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(2-ethylphenyl)acetamide](/img/structure/B2559123.png)

![2-Chloro-N-[(4-chloro-3-methoxyphenyl)methyl]-N-[(2R)-1-hydroxypropan-2-yl]acetamide](/img/structure/B2559124.png)

![N-Tert-butyl-4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidine-1-carboxamide](/img/structure/B2559125.png)

![5-amino-N-(4-chlorophenyl)-1-{[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2559130.png)

![[3-(3-Methylimidazol-4-yl)piperidin-1-yl]-quinoxalin-2-ylmethanone;dihydrochloride](/img/structure/B2559132.png)

![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2559134.png)

![N-(sec-butyl)-2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2559135.png)

![2-({4-[(3,4-dimethylphenyl)sulfonyl]piperazin-1-yl}methyl)-3-(4-ethylphenyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B2559138.png)